Cephalexin R-sulfoxide
Overview
Description
Biochemical Analysis
Biochemical Properties
Cephalexin R-sulfoxide plays a significant role in biochemical reactions, particularly in its interaction with bacterial cell wall synthesis enzymes. It interacts with penicillin-binding proteins (PBPs), which are crucial for the synthesis of peptidoglycan, an essential component of the bacterial cell wall. The sulfoxide group in this compound enhances its binding affinity to these proteins, thereby inhibiting their activity and leading to the disruption of cell wall synthesis. This interaction is vital for its antibacterial properties .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In bacterial cells, it inhibits cell wall synthesis, leading to cell lysis and death. This compound also affects cell signaling pathways by interfering with the normal function of PBPs, which can trigger stress responses in bacteria. Additionally, this compound can influence gene expression related to cell wall synthesis and repair mechanisms, further enhancing its antibacterial efficacy .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of PBPs, where it forms a covalent bond with the serine residue in the enzyme’s active site. This binding inhibits the transpeptidation reaction necessary for cross-linking peptidoglycan strands, thereby preventing the formation of a functional cell wall. The presence of the sulfoxide group in this compound increases its stability and binding affinity, making it a potent inhibitor of PBPs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cephalexin R-sulfoxide typically involves the oxidation of cephalexin. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to achieve the sulfoxide form. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Cephalexin R-sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to sulfone.
Reduction: Reduction reactions can revert the sulfoxide back to the parent cephalexin.
Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols under mild conditions.
Major Products
Oxidation: Cephalexin sulfone.
Reduction: Cephalexin.
Substitution: Various cephalexin derivatives depending on the nucleophile used.
Scientific Research Applications
Cephalexin R-sulfoxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential antibacterial properties and interactions with biological systems.
Medicine: Explored for its potential use as an antibiotic with modified properties compared to cephalexin.
Mechanism of Action
The mechanism of action of cephalexin R-sulfoxide is similar to that of cephalexin. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis and death. The sulfoxide group may influence the binding affinity and stability of the compound, potentially altering its antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Cephalexin: The parent compound, widely used as an antibiotic.
Cephalexin sulfone: An oxidized form of cephalexin R-sulfoxide.
Other cephalosporins: Such as cefadroxil and cefalexin.
Uniqueness
This compound is unique due to the presence of the sulfoxide group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of oxidation on cephalosporin antibiotics and for developing new derivatives with potentially improved properties .
Properties
IUPAC Name |
(5R,6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-8-7-25(24)15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMHLNJQISGSQF-GBPIQMGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)S(=O)C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)[S@](=O)C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52210-38-5 | |
Record name | Cephalexin R-sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052210385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEPHALEXIN R-SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7P5394RKR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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